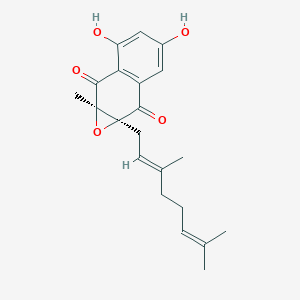

Phosphatoquinone A

Description

Phosphatoquinone A is a naturally occurring quinone derivative isolated from Streptomyces species, first reported in 1999 . Structurally, it features a phosphorylated quinone core fused with a polyketide-derived side chain (Figure 1). This compound exhibits potent inhibitory activity against protein tyrosine phosphatases (PTPs), enzymes critical in cellular signaling pathways, making it a candidate for therapeutic development in metabolic and oncological disorders .

Key Properties of this compound

Propriétés

Formule moléculaire |

C21H24O5 |

|---|---|

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-7a-methylnaphtho[2,3-b]oxirene-2,7-dione |

InChI |

InChI=1S/C21H24O5/c1-12(2)6-5-7-13(3)8-9-21-18(24)15-10-14(22)11-16(23)17(15)19(25)20(21,4)26-21/h6,8,10-11,22-23H,5,7,9H2,1-4H3/b13-8+/t20-,21+/m0/s1 |

Clé InChI |

QTORDDSSLVGNHO-BGTMZHHNSA-N |

SMILES isomérique |

CC(=CCC/C(=C/C[C@@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@@]1(O2)C)/C)C |

SMILES canonique |

CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(O2)C)C)C |

Synonymes |

phosphatoquinone A phosphatoquinone-A |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Alkylation Reactions with Phosphodiesters

Phosphatoquinone A undergoes acid-catalyzed alkylation with phosphodiesters, forming stable phosphate adducts. Key findings include:

-

Reaction Mechanism : The alkylation proceeds via a second-order nucleophilic attack by the phosphate oxygen on the quinone methide’s electrophilic carbon .

-

Rate Constants :

Substrate Rate Constant (k, M⁻¹s⁻¹) pH Solvent System Diethyl phosphate 370 4.0 28.5% aqueous phosphate Dibenzyl phosphate 3,700 4.0 28.5% aqueous phosphate

Hydrolysis Competing with Alkylation

The hydrolysis of this compound competes with alkylation, influenced by pH and solvent composition:

-

Hydrolysis Rate :

Kinetic and Mechanistic Insights

-

Acid Catalysis : Lower pH (4.0) accelerates alkylation by protonating the quinone methide, enhancing electrophilicity .

-

Substrate Selectivity : Bulky phosphodiesters (e.g., dibenzyl) exhibit higher reactivity due to reduced steric hindrance at the transition state .

-

Electrochemical Recycling : Electrocatalytic methods regenerate this compound in situ, enabling continuous use in Diels-Alder reactions .

Stability and Practical Considerations

-

Solvent Compatibility : Optimal reactivity occurs in acetonitrile/water mixtures (70:30 v/v), balancing solubility and hydrolysis rates .

-

Temperature Sensitivity : Reactions are typically conducted at 25–40°C to avoid thermal decomposition .

This synthesis of kinetic, mechanistic, and catalytic data underscores this compound’s versatility in organic synthesis, particularly in alkylation and oxidation chemistry. Further studies could explore its applications in asymmetric catalysis or green chemistry protocols.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues

Phosphatoquinone A belongs to the quinone family, sharing core structural motifs with anthraquinones, hydroquinones, and diphenoquinones. Below is a comparative analysis of its structural and functional attributes against key analogues:

Table 1: Structural Comparison of this compound with Selected Quinones

Key Observations:

- Phosphorylated Core: Unlike most quinones, this compound incorporates a phosphate group, enhancing its solubility and interaction with polar enzyme active sites .

- Side Chain Complexity: Its polyketide-derived side chain distinguishes it from simpler plant-derived quinones like anthraquinones, which lack extended alkyl modifications .

Functional and Bioactive Comparisons

Table 2: Bioactivity Comparison

Key Findings:

- Enzyme Specificity: this compound’s PTP inhibition is 10–100× more potent than anthraquinone derivatives in modulating signaling pathways .

- Selectivity: Unlike hydroquinone, which broadly scavenges radicals, this compound targets specific phosphatases, reducing off-target effects .

Physicochemical Properties

Table 3: Physicochemical Properties

Notable Trends:

- Phosphate Enhancement: The phosphate group in this compound improves aqueous solubility compared to anthraquinones, facilitating bioavailability .

- Photolability: Similar to hydroquinone, this compound requires light-protected storage .

Q & A

Q. What analytical techniques are most reliable for characterizing the structural properties of Phosphatoquinone A?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use 1H/13C NMR to confirm the quinone backbone and phosphate group connectivity. Compare chemical shifts with reference spectra of analogous compounds .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95% threshold for experimental validity) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can validate molecular weight and fragmentation patterns .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

- In vitro cytotoxicity : Screen against human cell lines (e.g., HEK293, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and normalize results to solvent-only baselines .

- Enzyme inhibition studies : Use kinetic assays (e.g., fluorometric or colorimetric) to test interactions with redox-active enzymes like NADPH oxidase. Report IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How should conflicting data on this compound’s redox behavior be resolved?

Q. What strategies optimize in vivo bioavailability studies for this compound?

Methodological Answer:

- Pharmacokinetic Design : Use Sprague-Dawley rats (n ≥ 6/group) with intravenous/oral administration. Collect plasma samples at 0, 1, 3, 6, 12, 24h post-dose. Quantify via LC-MS/MS .

- Tissue Distribution Analysis : Sacrifice cohorts at peak plasma concentration. Homogenize tissues (liver, kidney, brain) and extract using solid-phase methods. Normalize to tissue weight .

Q. How can mechanistic studies differentiate this compound’s effects from its metabolite derivatives?

Methodological Answer:

- Isotopic Labeling : Synthesize 14C-labeled this compound. Track metabolite formation in hepatic microsomes via radio-HPLC .

- Knockout Models : Use CRISPR-Cas9 to silence candidate metabolizing enzymes (e.g., CYP450 isoforms) in cell lines. Compare parent compound vs. metabolite activity .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are critical for dose-response studies of this compound?

- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC50/IC50. Report R² values and residual plots to assess goodness-of-fit .

- ANOVA with Post Hoc Tests : Use Tukey’s HSD for multi-group comparisons. Correct for multiple testing (e.g., Bonferroni) to reduce Type I errors .

Q. How to address reproducibility challenges in this compound’s synthetic protocols?

- Detailed Reaction Logs : Document catalyst batch numbers, solvent lot variations, and ambient humidity. Use QbD (Quality by Design) principles for DOE (Design of Experiments) .

- Collaborative Validation : Share samples with independent labs for NMR/MS cross-verification. Publish raw chromatograms in supplementary materials .

Ethical and Reporting Standards

Q. What ethical considerations apply to ecotoxicological studies of this compound?

- OECD Guidelines : Follow Test No. 201 (Algal Growth Inhibition) and 211 (Daphnia Reproduction). Use ≥3 replicates and report LC50/EC50 with 72h exposure data .

- FAIR Data Compliance : Upload datasets to repositories like Zenodo with CC-BY licenses. Include metadata on experimental conditions and instrument calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.